10-Methyl docetaxel
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Overview
Description
10-Methyl docetaxel is a semi-synthetic derivative of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, prostate, and gastric cancers. This compound is part of the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, leading to apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl docetaxel involves multiple steps, starting from the natural precursor, 10-deacetylbaccatin III. The key steps include:
Protection and Deprotection: Protecting groups are used to selectively modify functional groups on the precursor molecule.
Oxidation and Reduction: These reactions are employed to introduce or remove oxygen atoms at specific positions.
Coupling Reactions: The final steps involve coupling the modified baccatin with a side chain to form this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as freeze-drying and the use of hydrophilic polymers and surfactants are employed to enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: 10-Methyl docetaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield this compound .
Scientific Research Applications
10-Methyl docetaxel has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and modification of taxanes.
Biology: Investigated for its effects on cell division and apoptosis in cancer cells.
Medicine: Employed in preclinical and clinical studies to evaluate its efficacy and safety as a chemotherapeutic agent.
Industry: Utilized in the development of novel drug delivery systems, such as micelles and nanoparticles, to enhance its therapeutic potential .
Mechanism of Action
10-Methyl docetaxel exerts its effects by binding to microtubules and stabilizing their structure, preventing their depolymerization. This action disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The compound specifically targets the tubulin protein, inhibiting its dynamic assembly and disassembly .
Comparison with Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another taxane with similar mechanisms but different pharmacokinetic properties.
Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancers.
Uniqueness: 10-Methyl docetaxel is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to docetaxel. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the taxane family of chemotherapeutic agents .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAADKMZIJIMH-BGKJQISDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160084-81-1 |
Source
|
Record name | 10-Methyl docetaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160084811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-METHYL DOCETAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU44O0K8DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.